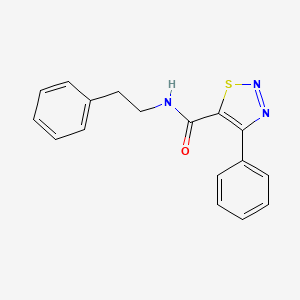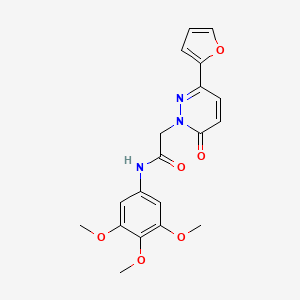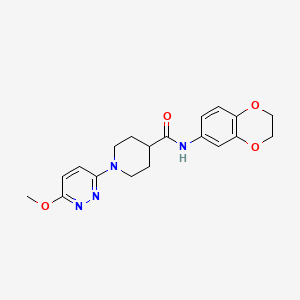
4-phenyl-N-(2-phenylethyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its chemical structure consists of a thiadiazole ring substituted with phenyl and phenethyl groups. Here’s the IUPAC name: 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine .
Preparation Methods
Fanetizole can be synthesized through the following steps:
Formation of Thiourea (Intermediate):
Conversion to Fanetizole:
Chemical Reactions Analysis
Fanetizole may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented, but further research could explore these aspects. Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Fanetizole’s applications span several fields:
Chemistry: Investigate its reactivity and explore novel synthetic routes.
Biology: Study its impact on immune responses and cellular processes.
Medicine: Assess its potential as an immunomodulatory drug.
Industry: Explore industrial applications, such as in pharmaceuticals or materials science.
Mechanism of Action
The precise mechanism by which fanetizole exerts its effects remains an area of active research. It likely involves interactions with molecular targets and signaling pathways related to immune regulation.
Comparison with Similar Compounds
Fanetizole’s uniqueness lies in its specific substitution pattern and immunoregulatory properties. Similar compounds in this class include other thiadiazoles and related heterocyclic structures.
Properties
Molecular Formula |
C17H15N3OS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-phenyl-N-(2-phenylethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-11-13-7-3-1-4-8-13)16-15(19-20-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) |
InChI Key |
JSCCNSXINDADDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11003728.png)
![4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11003733.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11003743.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003751.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11003755.png)

![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003770.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B11003784.png)
![ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11003789.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11003793.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11003798.png)
![N-(3,4-Dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B11003805.png)
